3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.: 6114-05-2
VCID: VC11125426
InChI: InChI=1S/C17H26N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h9-12,14H,3-8,13H2,1-2H3,(H,18,20)
SMILES: CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2
Molecular Formula: C17H26N2O
Molecular Weight: 274.4 g/mol

3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide

CAS No.: 6114-05-2

Cat. No.: VC11125426

Molecular Formula: C17H26N2O

Molecular Weight: 274.4 g/mol

* For research use only. Not for human or veterinary use.

3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide - 6114-05-2

Specification

CAS No. 6114-05-2
Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
IUPAC Name 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
Standard InChI InChI=1S/C17H26N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h9-12,14H,3-8,13H2,1-2H3,(H,18,20)
Standard InChI Key GCXFCLRIAXNEPK-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2
Canonical SMILES CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide features a propanamide backbone substituted with a cyclohexyl group at the third carbon and a 4-(dimethylamino)phenyl group at the nitrogen terminus. Its molecular formula is C₁₇H₂₅N₂O, yielding a molar mass of 273.40 g/mol . Key structural characteristics include:

  • Cyclohexyl moiety: Imparts hydrophobicity and conformational rigidity.

  • 4-(Dimethylamino)phenyl group: Introduces basicity due to the tertiary amine, enhancing solubility in polar solvents .

Table 1: Predicted Physicochemical Properties

PropertyValueSource Analogs
Molecular Weight273.40 g/mol
LogP (Octanol-Water)~3.2 (estimated)
Water SolubilityLow (<1 mg/mL at 25°C)
Melting Point120–125°C (estimated)

The compound’s low water solubility aligns with trends observed in N-arylpropanamides, where bulky substituents hinder dissolution . The dimethylamino group may facilitate protonation under acidic conditions, improving bioavailability in physiological environments .

Synthetic Methodologies

While no direct synthesis of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide is documented, analogous protocols for propanamide derivatives suggest viable routes.

Carboxylic Acid-Amine Condensation

A common approach involves dehydrative condensation between 3-cyclohexylpropanoic acid and 4-(dimethylamino)aniline. Ishihara and Lu (2015) demonstrated this method using boronic acid–DMAPO catalysts, achieving yields >80% for similar amides . Key steps include:

  • Activation of the carboxylic acid via mixed anhydride formation.

  • Nucleophilic attack by the amine, facilitated by Lewis acid catalysts.

Table 2: Representative Synthetic Conditions

Reactant 1Reactant 2CatalystYield (%)Reference
3-Cyclohexylpropanoic acid4-(Dimethylamino)anilineBoric acid75–85*
Predicted based on

Post-Functionalization Strategies

Alternative routes may involve:

  • Acylation of pre-formed amines: Reacting 4-(dimethylamino)aniline with 3-cyclohexylpropanoyl chloride .

  • Reductive amination: Employing ketone intermediates, though this is less common for secondary amides .

Pharmacological and Biological Research

Structural analogs of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide exhibit diverse bioactivities, particularly in opioid receptor modulation. For example:

  • AH-7921: A cyclohexylbenzamide derivative with µ-opioid agonist activity (EC₅₀ = 14 nM) .

  • U-51754: Displays potent analgesic effects via κ-opioid receptor binding .

Table 3: Bioactivity of Structural Analogs

CompoundTargetActivityReference
AH-7921µ-Opioid receptorAgonist (EC₅₀ 14 nM)
U-69593κ-Opioid receptorAgonist (IC₅₀ 2.1 nM)
3-Cyclohexylpropanamide*Hypothetical targetsUncharacterized

*Speculative based on structural similarity.

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